3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole
Description
3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole is a halogenated triazole derivative characterized by a 1,2,4-triazole core substituted with two bromine atoms at positions 3 and 5, and a 3-chlorobenzyl group at position 1. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including fungicidal, herbicidal, and plant growth regulatory properties .
Properties
IUPAC Name |
3,5-dibromo-1-[(3-chlorophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2ClN3/c10-8-13-9(11)15(14-8)5-6-2-1-3-7(12)4-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZJFTKYKIORIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Potassium Carbonate-Mediated Alkylation Under Reflux
Alternative protocols employ potassium carbonate (K₂CO₃) as a milder base in DMF or acetonitrile. For example, a mixture of 3,5-dibromo-1H-1,2,4-triazole (2.2 mmol), K₂CO₃ (1.0 equiv), and 3-chlorobenzyl bromide (1.2 equiv) is heated at 120°C in a sealed tube under argon. This method avoids cryogenic conditions but requires longer reaction times (12–24 hours).
Comparative Analysis of Bases
| Base | Pros | Cons |
|---|---|---|
| NaH | High reactivity, shorter reaction times | Moisture-sensitive, requires cryogenic conditions |
| K₂CO₃ | Air-stable, mild conditions | Lower yields for sterically hindered substrates |
Optimization of Reaction Parameters
Solvent Selection
DMF is the solvent of choice due to its high polarity and ability to solubilize both the triazole and alkylating agent. However, alternatives like acetonitrile or tetrahydrofuran (THF) have been explored to reduce side reactions such as N3-alkylation.
Stoichiometry and Equivalents
A 1:2.4 molar ratio of triazole to alkylating agent is commonly used to ensure complete mono-alkylation. Excess alkylating agent minimizes residual starting material but risks dialkylation.
Temperature and Time
-
Low-temperature (0–5°C) : Minimizes side reactions but extends reaction time (15–24 hours).
-
Elevated temperature (120°C) : Accelerates reaction (6–12 hours) but may degrade heat-sensitive substrates.
Workup and Purification
Post-reaction, the crude mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate or magnesium sulfate and concentrated in vacuo. Purification via column chromatography (silica gel, ethyl acetate/n-heptane gradient) yields the product as a white solid or colorless oil.
Typical Characterization Data
Challenges and Mitigation Strategies
Regioselectivity
The triazole ring’s N1, N2, and N4 positions are potential alkylation sites. Using bulky bases (e.g., LDA) or directing groups can enhance N1 selectivity.
Hygroscopicity and Stability
3,5-Dibromo-1H-1,2,4-triazole is hygroscopic and light-sensitive. Reactions must be conducted under inert atmosphere (argon/nitrogen) with anhydrous solvents.
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) report yields >90%, but industrial-scale production requires optimization of cost and safety parameters. Continuous-flow reactors and microwave-assisted synthesis are under investigation to improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Compounds where the bromine atoms are replaced by other functional groups.
Oxidation Products: Compounds with altered oxidation states of the triazole ring.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
Overview
3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole (CAS No. 1240571-54-3) is a triazole compound notable for its unique structure, which includes two bromine atoms and a chlorophenylmethyl group. This compound has garnered attention in various scientific fields due to its diverse applications in chemistry, biology, and industry.
Chemistry
Catalysis : The compound can function as a ligand in catalytic processes. Its ability to stabilize metal centers enhances the efficiency of various chemical transformations, making it valuable in synthetic organic chemistry.
Material Science : Incorporating this triazole into polymers can impart desirable properties such as flame retardancy and antimicrobial activity. Research indicates that triazoles can enhance the thermal stability of materials while providing antimicrobial protection against various pathogens.
Biology and Medicine
Antimicrobial Agents : Studies have highlighted the antimicrobial properties of this compound. It shows potential in developing new antibiotics and antifungal agents by inhibiting essential microbial enzymes and disrupting metabolic processes.
Drug Development : This compound serves as a scaffold for synthesizing pharmaceutical compounds. Its structural features allow for modifications that can lead to novel therapeutic agents targeting various diseases.
Industry
Agriculture : The compound is explored for its potential use in formulating pesticides and herbicides, protecting crops from pests and diseases. Its efficacy as a biocide is under investigation, with promising results in preliminary studies.
Chemical Manufacturing : In industrial settings, it acts as an intermediate in synthesizing more complex organic molecules. Its unique chemical properties are leveraged to create specialty chemicals with tailored functionalities.
Research indicates that this compound exhibits a range of biological activities beyond antimicrobial effects. Its potential roles include:
- Antifungal Activity : Effective against various fungal strains.
- Antiparasitic Properties : Preliminary studies suggest efficacy against certain parasites.
These biological activities make it a candidate for further exploration in medicinal chemistry.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations.
- Polymer Development Research : Researchers incorporated this triazole into polymer matrices to enhance thermal stability and flame resistance while maintaining mechanical properties.
- Pesticide Formulation Trials : Field trials showed improved crop protection when using formulations containing this compound compared to traditional pesticides.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential enzymes in microbial cells, disrupting their metabolic processes and leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole
- Molecular Formula : C₉H₆Br₂FN₃
- Molecular Weight : 334.97 g/mol
- Key Differences: The 4-fluorobenzyl substituent replaces the 3-chlorobenzyl group. Physical Properties: Predicted boiling point: 441.6±47.0 °C; density: 1.98±0.1 g/cm³ .
3,5-Dibromo-1-methyl-1H-1,2,4-triazole
- Molecular Formula : C₃H₃Br₂N₃
- Molecular Weight : 240.88 g/mol
- Key Differences: Lacks the benzyl group, reducing steric bulk and lipophilicity. Applications: Intermediate in organic synthesis, lacking the broad-spectrum bioactivity of benzyl-substituted analogs .
3,5-Dibromo-1-[(4-chloro-3-(trifluoromethyl)phenyl)methyl]-1H-1,2,4-triazole
- CAS : 1240568-47-1
- Key Differences: Incorporates a trifluoromethyl group and chloro substituent on the benzyl ring. Enhanced electron-withdrawing effects may improve stability and resistance to metabolic degradation. Applications: Potential for higher pesticidal activity due to increased electrophilicity .
Physical and Spectral Properties
Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| Target Compound* | ~350.3 | Estimated 450±50 | ~2.05 |
| 3,5-Dibromo-1-(4-fluorobenzyl)-triazole | 334.97 | 441.6±47.0 | 1.98±0.1 |
| 3,5-Dibromo-1-methyl-triazole | 240.88 | N/A | N/A |
*Estimated based on structural analogs .
Spectral Data
Biological Activity
3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole (CAS No. 1240571-54-3) is a heterocyclic compound belonging to the triazole class. Its unique structure, featuring two bromine atoms and a chlorophenylmethyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H6Br2ClN3 |
| Molecular Weight | 308.42 g/mol |
| CAS Number | 1240571-54-3 |
The presence of halogen atoms (bromine and chlorine) in the structure enhances the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction often leads to the inhibition of key enzymes or receptors involved in various metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. For instance:
- Bacterial Strains: Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Fungal Strains: Demonstrated activity against Candida albicans and Aspergillus flavus.
In a comparative study, the Minimum Inhibitory Concentration (MIC) values for the compound were found to be lower than those of standard antibiotics, suggesting its potential as a more effective antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives, including this compound:
-
Antimicrobial Evaluation:
A study evaluated various triazole derivatives for their antimicrobial properties. The results showed that compounds with similar structures exhibited MIC values ranging from 0.5 to 8 μg/mL against different microbial strains . -
Molecular Docking Studies:
Molecular docking studies revealed that this compound interacts effectively with target enzymes involved in microbial metabolism. The binding affinity was significantly higher than that of conventional antimicrobial agents .
Comparison with Related Compounds
To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with similar triazole compounds:
| Compound | Bromine Atoms | Chlorophenylmethyl Group | Biological Activity |
|---|---|---|---|
| 3,5-Dibromo-1H-1,2,4-triazole | Yes | No | Moderate antibacterial activity |
| 1-(3-chlorophenyl)methyl-1H-1,2,4-triazole | No | Yes | Low antibacterial activity |
| 3-Bromo-4-chlorophenyl-1H-1,2,4-triazole | Yes | Yes | Enhanced antifungal activity |
The presence of both bromine atoms and the chlorophenylmethyl group in the target compound enhances its reactivity and biological efficacy compared to others .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-Dibromo-1-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 18 hours) followed by distillation under reduced pressure and crystallization from water-ethanol mixtures can yield triazole derivatives (65% yield in analogous syntheses). Optimization involves adjusting reaction time, temperature, and solvent polarity. Catalytic additives like glacial acetic acid may enhance condensation efficiency .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- Powder X-ray Diffraction (XRD) : Determines crystallinity and unit cell parameters (e.g., monoclinic systems observed in related triazoles) .
- FT-IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches near 500–600 cm⁻¹, C-Cl vibrations at ~700 cm⁻¹) .
- Single-Crystal XRD : Resolves molecular conformation and substituent orientation, as demonstrated in structurally similar triazoles .
- TEM : Measures particle size distribution in nanoscale syntheses .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Critical precautions include:
- Use personal protective equipment (PPE: gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation of toxic vapors.
- Store in dry, ventilated areas away from ignition sources.
- In case of skin contact, wash immediately with water for 15 minutes .
Advanced Research Questions
Q. How do substituents on the triazole ring (e.g., bromine, 3-chlorophenylmethyl) influence the compound’s biological activity and binding affinity?
- Methodological Answer : Substituents dictate electronic and steric properties. Bromine atoms increase electrophilicity, enhancing interactions with biological targets (e.g., enzymes or DNA). The 3-chlorophenylmethyl group may improve lipid solubility, aiding membrane penetration. Comparative studies of analogs with varying substituents (e.g., methoxy, nitro) reveal trends in antibacterial or antitumor activity .
Q. What strategies can resolve contradictions in reported biological activity data for triazole derivatives?
- Methodological Answer : Address discrepancies by:
- Standardizing assay protocols (e.g., consistent cell lines, concentrations).
- Controlling substituent positions (e.g., para vs. meta chlorophenyl groups).
- Validating results with multiple techniques (e.g., MIC assays combined with molecular docking). Structural analogs with hydroxyl or methoxy groups show variable antibacterial potency, highlighting the need for systematic substituent screening .
Q. How can reaction pathways be modified to reduce byproduct formation during triazole synthesis?
- Methodological Answer :
- Use high-purity starting materials to minimize side reactions.
- Employ stepwise temperature control: lower temperatures (-35°C) for sensitive intermediates, followed by reflux for cyclization.
- Monitor reaction progress via TLC or HPLC to isolate intermediates early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
